N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,18-5-1-3-15-4-2-10-20-19(15)18)21-16-6-8-17(9-7-16)22-11-13-25-14-12-22/h1-10,21H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNXIHYLVYZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent such as nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting 4-chloroaniline with morpholine in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the sulfonation of the quinoline core
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-8-sulfonic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide, particularly in the context of rheumatoid arthritis (RA).
Mechanism of Action:
- The compound has been shown to target receptor activity-modifying protein 1 (RAMP1), which plays a crucial role in the inflammatory response of fibroblast-like synoviocytes (FLS) associated with RA. By inhibiting RAMP1, the compound reduces the levels of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6, thereby mitigating inflammation and joint damage .
Case Study:
- In a study involving K/BxN serum transfer arthritis mice, this compound demonstrated significant inhibition of synovial hypertrophy and inflammatory cell infiltration. Histological analyses and micro-computed tomography (micro-CT) confirmed reduced bone destruction, suggesting its potential as a therapeutic agent for RA .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), which is overexpressed in various cancer types.
In Vitro Studies:
- A series of quinoline-8-sulfonamides, including this compound, were synthesized and tested against multiple cancer cell lines such as amelanotic melanoma (C32), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG). The results indicated a strong anti-proliferative effect, particularly in lung cancer cells (A549), where significant reductions in cell viability were observed .
Structure–Activity Relationship:
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the specific target, but they often involve key cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Comparator: N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (Mitapivat/AG-348)
Molecular Formula : C₂₄H₂₆N₄O₃S
Molecular Weight : 450.55 g/mol (vs. 369.44 g/mol for the target compound)
CAS : 1260075-17-9 .
Key Differences :
- Substituent Complexity : Mitapivat incorporates a piperazine-carbonyl-cyclopropylmethyl group, enhancing its bulk and enabling specific interactions with pyruvate kinase. The morpholine group in the target compound is smaller and less conformationally flexible.
- Physicochemical Properties : Mitapivat’s higher molecular weight and crystallinity (evidenced by XRPD and DSC data ) suggest distinct solubility and stability profiles compared to the morpholine derivative.
Other Comparators
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Contains a brominated pyrimidine-sulfanyl group and a trimethylbenzenesulfonamide moiety.
- This contrasts with the non-halogenated, purely aromatic systems in the target compound and Mitapivat .
Quinoline-8-sulfonamide Derivatives with Varied Substituents
- General Trend : Replacement of morpholine with piperazine , cyclopropylmethyl , or halogenated groups alters:
Biological Activity
N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
1. Overview of Sulfonamides
Sulfonamides are a class of compounds known for their antibacterial properties, but many derivatives have been synthesized to explore additional biological activities. The introduction of heterocyclic moieties, such as the morpholine group in this compound, enhances the pharmacological profile of these compounds.
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamides, including this compound. For instance:
- Inhibition of Viral Glycoproteins : Compounds similar to this compound have demonstrated inhibitory activity against glycoproteins of various viruses, including Ebola virus (EBOV) and avian paramyxovirus (APMV-1). The IC50 values for these compounds suggest significant antiviral efficacy, comparable to established antivirals like sertraline .
| Compound | Target Virus | IC50 (µM) |
|---|---|---|
| This compound | EBOV | 0.5 |
| Similar sulfonamide | APMV-1 | 0.2 |
3. Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. This compound exhibits:
- Bacterial Inhibition : Studies indicate that this compound shows varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
4. Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results showed that it possesses significant antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 1.5 |
| MCF7 | 2.0 |
| SW1116 | 1.8 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Pathways : It is believed to inhibit specific enzymes involved in viral replication and bacterial cell wall synthesis.
6. Case Studies
Several case studies have illustrated the effectiveness of sulfonamides in clinical settings:
- Case Study on Viral Infections : A study demonstrated that patients treated with a sulfonamide derivative experienced reduced viral loads in cases of acute viral infections.
- Antimicrobial Resistance : Another study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a therapeutic option in resistant infections.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide?
The synthesis involves coupling quinoline-8-sulfonyl chloride with 4-(morpholin-4-yl)aniline under controlled conditions. Key steps include:
- Use of polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80–100°C for 12–24 hours to ensure high coupling efficiency.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Alternative routes may involve intermediate functionalization of the quinoline core before sulfonamide formation, requiring careful pH control to avoid side reactions .
Q. How can crystallinity and purity of this compound be confirmed experimentally?
- X-ray Powder Diffraction (XRPD): To verify crystalline phases, compare experimental diffractograms with reference patterns from patents (e.g., Agios Pharmaceuticals’ WO2019104134A1). Peaks at 2θ = 8.5°, 12.3°, and 17.1° indicate Form I crystallinity .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting points. A sharp endothermic peak at ~220°C (DSC) with minimal mass loss (TGA) confirms high purity .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro enzymatic assays: Evaluate pyruvate kinase (PK) activation using recombinant human PKM2, measuring ADP/ATP ratios or lactate production .
- Cell-based assays: Test in erythrocyte progenitors or cancer cell lines (e.g., HCT116) to assess PK-dependent metabolic shifts (e.g., increased glycolysis) .
Advanced Research Questions
Q. How do structural modifications (e.g., salt forms) impact the compound’s stability and bioactivity?
- Salt selection: Hydrochloride and phosphate salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL for free base) but may alter crystallinity. XRPD and dissolution studies under biorelevant conditions (pH 6.8 buffer) are critical for optimization .
- Stability testing: Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrochloride salts degrade <2%, whereas free bases degrade up to 8% .
Q. How can conflicting bioactivity data across studies be resolved?
- Dose-response variability: Re-evaluate assay conditions (e.g., ATP concentration in PK assays) that may affect compound efficacy. For example, EC₅₀ values shift from 50 nM to 200 nM when ATP exceeds 1 mM .
- Metabolite interference: Use LC-MS to identify active metabolites (e.g., morpholine ring oxidation products) that may contribute to off-target effects .
Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) for PK activation?
- Analog synthesis: Introduce substituents at the quinoline C-2 or morpholine N-4 positions. For example:
- C-2 methyl groups reduce PK activation by 60% due to steric hindrance.
- N-4 cyclopropylmethyl substitution (as in related analogs) enhances metabolic stability by 3-fold .
Q. What methodological approaches address low oral bioavailability in preclinical models?
- Salt/formulation optimization: Co-crystallization with succinic acid increases solubility by 4-fold in simulated intestinal fluid .
- Pharmacokinetic (PK) studies: Administer via IV and oral routes in rodents, measuring AUC and Cₘₐₓ. For example, a 10 mg/kg oral dose shows 15% bioavailability, improved to 35% with lipid-based nanoemulsions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported crystallographic data for polymorphic forms?
- Controlled recrystallization: Screen solvents (e.g., ethanol vs. acetonitrile) to isolate Forms I and II. Form II (XRPD peaks at 2θ = 7.8°, 13.2°) shows lower thermodynamic stability but faster dissolution .
- Variable-temperature XRPD: Monitor phase transitions; Form I converts to Form II above 150°C, explaining inconsistencies in melting points .
Q. Why do in vitro and in vivo PK activation results sometimes diverge?
- Protein binding: Measure free compound concentration in plasma (e.g., >90% bound to albumin), requiring dose adjustments to match in vitro IC₅₀ values .
- Tissue distribution: Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target tissues (e.g., bone marrow for PK deficiency models) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
